molecular formula C14H10CuO4 B1594682 Cupric benzoate CAS No. 533-01-7

Cupric benzoate

Cat. No. B1594682
CAS RN: 533-01-7
M. Wt: 305.77 g/mol
InChI Key: YEOCHZFPBYUXMC-UHFFFAOYSA-L
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Description

Cupric benzoate, also known as cupric benzoate trihydrate, is a chemical compound composed of copper, benzoic acid, and three molecules of water. Cupric benzoate is used as a catalyst in a variety of chemical reactions and is commonly used in the synthesis of organic compounds. It is also used in the production of pharmaceuticals, dyes, and other organic materials. Cupric benzoate is an important compound for researchers and chemists due to its versatile applications.

Scientific Research Applications

Synthesis and Crystal Structure Analysis

Cupric benzoate has been used in the synthesis of complex compounds. For instance, a polymeric copper (II) carboxylate compound stabilizing a peroxo group via its apical ligand (THF molecule) was synthesized using Cupric benzoate . This is the first example of such a compound, demonstrating the potential of Cupric benzoate in the creation of new materials .

Magnetic Properties Investigation

Cupric benzoate has been used in the investigation of magnetic properties. A dinuclear copper (II) complex was synthesized using Cupric benzoate, and its magnetic properties were studied. The studies revealed a weak intramolecular–ferromagnetic interaction between the metal ions .

Catalyst for Oxidation of Alcohols or Phenols

Copper-bearing carboxylate complexes, which can be formed using Cupric benzoate, have been used as catalysts for the oxidation of alcohols or phenols . This shows the potential of Cupric benzoate in catalysis.

Activation of C–C Bonds

Copper-bearing carboxylate complexes have also been used for the activation of C–C bonds . This suggests that Cupric benzoate could be used in reactions involving the manipulation of carbon-carbon bonds.

Water Oxidation Catalyst

Cupric benzoate complexes have been used as water oxidation catalysts . This indicates the potential of Cupric benzoate in energy-related applications, particularly in the field of renewable energy.

Antifungal and Antimicrobial Activity

Cupric benzoate complexes have shown antifungal and antimicrobial activity . This suggests that Cupric benzoate could be used in the development of new antimicrobial agents.

Source of Blue Light in Fireworks

Cupric benzoate complexes have been used as a source of blue light in fireworks . This demonstrates the potential of Cupric benzoate in pyrotechnic applications.

Layered Hydroxide Material Synthesis

Cupric benzoate has been used in the synthesis of layered hydroxide materials . These materials have a wide range of applications, including catalysis, adsorption, and ion exchange .

properties

IUPAC Name

copper;dibenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O2.Cu/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEOCHZFPBYUXMC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20890501
Record name Cupric benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

533-01-7
Record name Cupric benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000533017
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, copper(2+) salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cupric benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20890501
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper dibenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.776
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CUPRIC BENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1M9U62M4WK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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